molecular formula C9H7BrF2O2 B1412531 Ethyl 2-bromo-3,4-difluorobenzoate CAS No. 1807172-17-3

Ethyl 2-bromo-3,4-difluorobenzoate

Cat. No.: B1412531
CAS No.: 1807172-17-3
M. Wt: 265.05 g/mol
InChI Key: VJNHVXSGUWMEBO-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,4-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms at the 2nd, 3rd, and 4th positions of the benzene ring are replaced by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3,4-difluorobenzoate typically involves the esterification of 2-bromo-3,4-difluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding ethyl 3,4-difluorobenzoate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 2-bromo-3,4-difluorobenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products:

    Substitution: Ethyl 2-azido-3,4-difluorobenzoate or ethyl 2-thiocyanato-3,4-difluorobenzoate.

    Reduction: Ethyl 3,4-difluorobenzoate.

    Oxidation: 2-bromo-3,4-difluorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-3,4-difluorobenzoate is used in various scientific research applications due to its unique chemical properties:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Ethyl 2-bromo-3,4-difluorobenzoate can be compared with other similar compounds such as:

    Ethyl 2-bromo-4,5-difluorobenzoate: Similar structure but with different substitution pattern, leading to different chemical reactivity and applications.

    Mthis compound: The methyl ester variant, which may have different solubility and reactivity compared to the ethyl ester.

    Ethyl 3-bromo-2,4-difluorobenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-bromo-3,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNHVXSGUWMEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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